molecular formula C14H16N2O2S B4949430 methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate

methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate

Cat. No.: B4949430
M. Wt: 276.36 g/mol
InChI Key: UYZUFCCICURXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with various biological systems in the body. In

Mechanism of Action

The mechanism of action of methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate is not fully understood. However, studies have shown that it interacts with various biological systems in the body, including the immune system and the nervous system. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use as an analgesic.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate for lab experiments is its ability to interact with various biological systems in the body. This makes it a useful tool for studying the mechanisms of various diseases and conditions. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate. One area of interest is in the development of new anti-cancer therapies. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target this pathway. Another area of interest is in the development of new neuroprotective therapies for the treatment of Alzheimer's disease. Finally, research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues that may limit its use in scientific research.

Synthesis Methods

Methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,6-dimethyl-2-mercaptobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium methoxide. The resulting product is then treated with methyl iodide to yield this compound.

Scientific Research Applications

Methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

Properties

IUPAC Name

methyl 2-(4,6-dimethylquinazolin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-8-5-6-12-11(7-8)9(2)15-14(16-12)19-10(3)13(17)18-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZUFCCICURXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.